molecular formula C14H12Cl2N2O3S B2431294 2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide CAS No. 554424-03-2

2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide

Cat. No.: B2431294
CAS No.: 554424-03-2
M. Wt: 359.22
InChI Key: MMNJZTLOJQQFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide is a synthetic organic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with chloro and benzylidene substituents, which may enhance its biological activity and specificity.

Mechanism of Action

Target of Action

The primary target of this compound is the promastigotes of Leishmania mexicana . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis. They proliferate mainly in impoverished environments of tropical climates .

Mode of Action

The compound interacts with the promastigotes of Leishmania mexicana, inducing apoptosis in the parasites . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in maintaining the health of an organism by eliminating old cells, unnecessary cells, and unhealthy cells.

Biochemical Pathways

Given its apoptotic effect on leishmania mexicana, it can be inferred that the compound likely interacts with the cellular pathways that regulate apoptosis in these organisms .

Pharmacokinetics

The compound has shown significant anti-leishmanial activity in vitro , suggesting that it may have good bioavailability and effective distribution within the organism to reach its target.

Result of Action

The compound has shown significant anti-leishmanial activity, with an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction . This suggests that the compound is effective in inhibiting the growth of the parasites.

Action Environment

As the compound has shown significant anti-leishmanial activity in vitro , it can be inferred that it may be stable and effective under the conditions typically used for in vitro experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide typically involves a multi-step process:

    Formation of the Thiazolidinone Core:

Properties

IUPAC Name

2-chloro-N-[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNJZTLOJQQFRT-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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